
2-(2-(Pyridin-3-yl)phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Pyridin-3-yl)phenyl)acetonitrile is an organic compound with the molecular formula C13H10N2. It is a derivative of acetonitrile where the acetonitrile group is substituted with a phenyl group and a pyridinyl group. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyridin-3-yl)phenyl)acetonitrile typically involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of trimethylsilyl cyanide (TMSCN) at 0°C. Another method involves the reaction of 2-chloropyridine with benzyl cyanide under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
化学反応の分析
Types of Reactions
2-(2-(Pyridin-3-yl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amines, while oxidation can produce oxides.
科学的研究の応用
2-(2-(Pyridin-3-yl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a metabolite in certain biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-(2-(Pyridin-3-yl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit gastric secretion by acting as an antigastrin . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Phenyl-2-(pyridin-2-yl)acetonitrile: This compound is structurally similar but has the pyridinyl group at a different position.
2-Hydroxy-2-(pyridin-3-yl)acetonitrile: This compound has a hydroxyl group instead of a phenyl group.
2-Amino-2-(pyridin-3-yl)acetonitrile: This compound has an amino group instead of a phenyl group.
Uniqueness
2-(2-(Pyridin-3-yl)phenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where other similar compounds may not be as effective.
特性
分子式 |
C13H10N2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-(2-pyridin-3-ylphenyl)acetonitrile |
InChI |
InChI=1S/C13H10N2/c14-8-7-11-4-1-2-6-13(11)12-5-3-9-15-10-12/h1-6,9-10H,7H2 |
InChIキー |
HUAAAINAPALVFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC#N)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


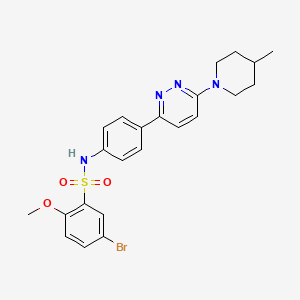
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14120684.png)
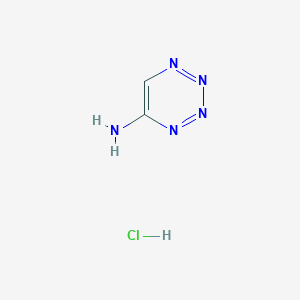

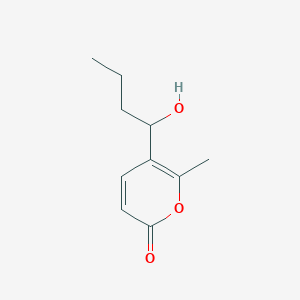
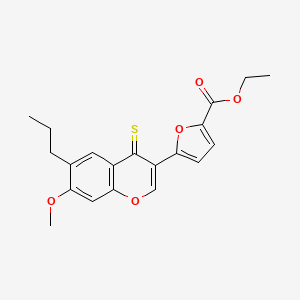
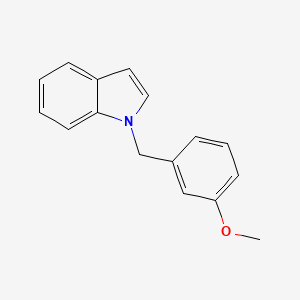
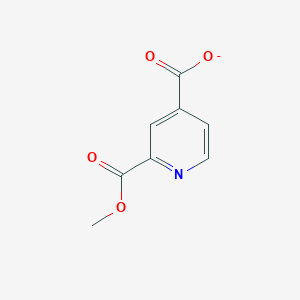

![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)
![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)

![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)

